REACTION_CXSMILES
|
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].OP(O)(O)=O.[N+:11]([O-:14])([O-:13])=[O:12].[K+]>O.[OH-].[NH4+]>[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[N+:11]([O-:14])([O-:13])=[O:12] |f:2.3,5.6|
|
Name
|
(NH4)6Mo7O24
|
Quantity
|
9.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
KNO3
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
7G
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mo](=O)(=O)[O-]
|
Name
|
Ni(NO3)2
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Fe(NO3)2
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Bi(NO3)3.5H2O
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Type
|
CUSTOM
|
Details
|
This solution was stirred until all components
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes a solution
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The pH of the solution dropped until the final
|
Type
|
ADDITION
|
Details
|
addition of the solution through Port A
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 40°-46° C.
|
Type
|
TEMPERATURE
|
Details
|
heat exchanger
|
Type
|
FILTRATION
|
Details
|
The product mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
affording 35.94 g
|
Type
|
TEMPERATURE
|
Details
|
by slowly heating from 100° to 540° C. over 6 hours
|
Duration
|
6 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].OP(O)(O)=O.[N+:11]([O-:14])([O-:13])=[O:12].[K+]>O.[OH-].[NH4+]>[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[N+:11]([O-:14])([O-:13])=[O:12] |f:2.3,5.6|
|
Name
|
(NH4)6Mo7O24
|
Quantity
|
9.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
KNO3
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
7G
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Mo](=O)(=O)[O-]
|
Name
|
Ni(NO3)2
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Co(NO3)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Fe(NO3)2
|
Quantity
|
5.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Bi(NO3)3.5H2O
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Type
|
CUSTOM
|
Details
|
This solution was stirred until all components
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes a solution
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The pH of the solution dropped until the final
|
Type
|
ADDITION
|
Details
|
addition of the solution through Port A
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 40°-46° C.
|
Type
|
TEMPERATURE
|
Details
|
heat exchanger
|
Type
|
FILTRATION
|
Details
|
The product mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
affording 35.94 g
|
Type
|
TEMPERATURE
|
Details
|
by slowly heating from 100° to 540° C. over 6 hours
|
Duration
|
6 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |